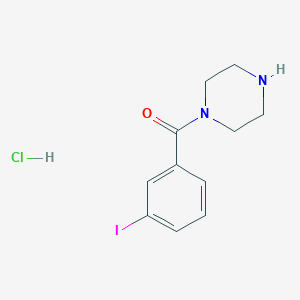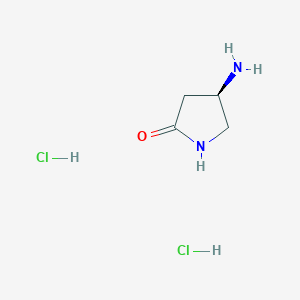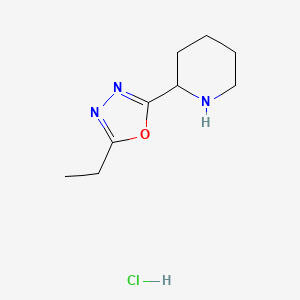
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
説明
1,3,4-Oxadiazoles are five-membered heterocyclic compounds that contain two carbon atoms, two nitrogen atoms, and one oxygen atom . They have been utilized in various fields such as material science, medicinal chemistry, and high energy molecules . They are known for their wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and many others .
Synthesis Analysis
Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds can be characterized by techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles can be analyzed using techniques like NMR . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles can vary widely depending on the substituents present in the oxadiazole ring . These compounds can range from relatively inert to extremely sensitive in terms of their response to heat and impact .科学的研究の応用
Biological Activities and Applications
Antibacterial Properties : Research on derivatives of 1,3,4-oxadiazole, including compounds structurally related to 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, has demonstrated significant antibacterial activity. These compounds have been tested against various bacterial strains and shown moderate to strong inhibitory effects (Khalid et al., 2016), (Iqbal et al., 2017), (Sattar et al., 2016).
Anticancer Potential : Certain derivatives bearing the 1,3,4-oxadiazole moiety have been evaluated as potential anticancer agents. Studies have identified compounds with promising inhibitory effects on cancer cell lines, indicating the potential of this class of compounds in cancer research (Rehman et al., 2018).
Antimicrobial Activities : Compounds containing 1,3,4-oxadiazole structures have shown effective antimicrobial properties. Research indicates that these compounds can be potent inhibitors of microbial growth, suggesting their usefulness in developing new antimicrobial agents (Patel et al., 2012), (Avagyan et al., 2020).
Enzyme Inhibition for Alzheimer’s Disease : New derivatives have been synthesized for the potential treatment of Alzheimer’s disease, focusing on enzyme inhibition activity. These studies are crucial in exploring new drug candidates for neurodegenerative diseases (Rehman et al., 2018).
Chemical Stability and Rearrangement Studies : Research has also been conducted on the chemical stability of compounds with the 1,3,4-oxadiazole structure, including their behavior in various chemical reactions. This knowledge is essential for understanding their reactivity and potential applications in different fields (Kayukova et al., 2018).
将来の方向性
特性
IUPAC Name |
2-ethyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-8-11-12-9(13-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUUOJAWKYBIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B1413434.png)
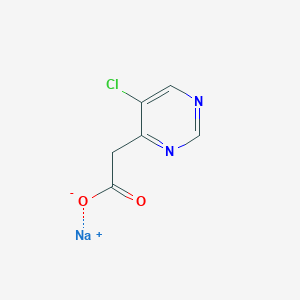
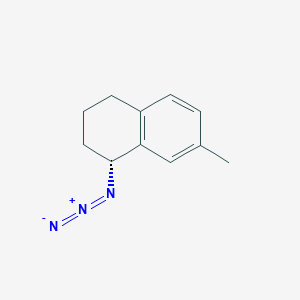
![[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1413441.png)

![5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1413443.png)

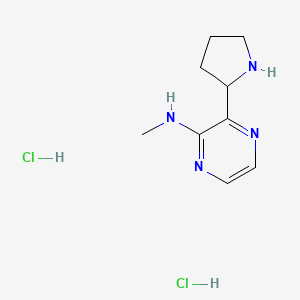
![methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1413450.png)

